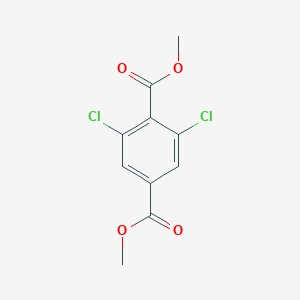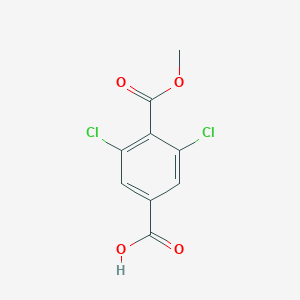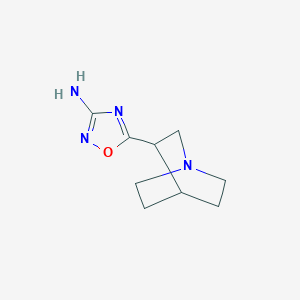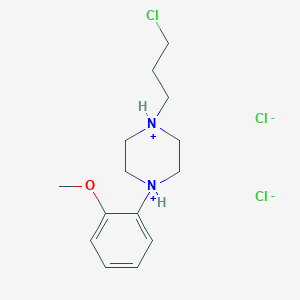
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its unique properties and potential therapeutic applications.
作用機序
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride acts as a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been shown to increase the activity of serotonin neurons in the brain, leading to an increase in serotonin release. This, in turn, produces anxiolytic and antidepressant effects.
生化学的および生理学的効果
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has also been shown to increase the levels of cAMP, a second messenger that is involved in the regulation of various cellular processes.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is also relatively stable and easy to handle in the lab. However, one limitation of using 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are many potential future directions for research on 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride. One area of interest is the development of new drugs based on 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride that could be used in the treatment of neurological disorders. Another potential future direction is the study of the effects of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride on other neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride, as well as its potential toxicity.
合成法
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride can be synthesized by reacting 1-(2-methoxyphenyl)piperazine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride as a dihydrochloride salt, which can be purified by recrystallization.
科学的研究の応用
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has also been studied for its potential use as a tool in neuroscience research, particularly in the study of serotonin receptors and their role in the brain.
特性
IUPAC Name |
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUKQRNKBUFTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride | |
CAS RN |
21279-77-6 |
Source


|
| Record name | 21279-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

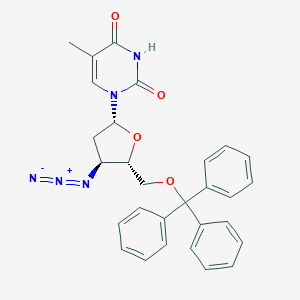

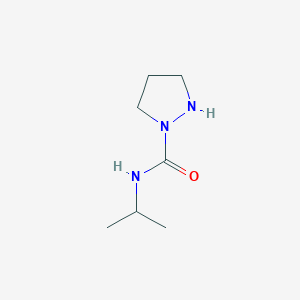
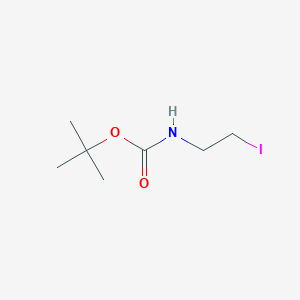


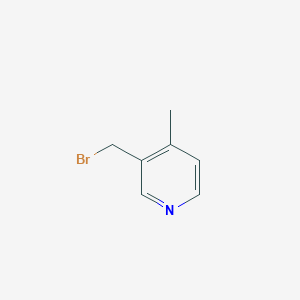

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)
